molecular formula C11H10FNO2 B2928437 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid CAS No. 1314745-86-2

2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2928437
CAS No.: 1314745-86-2
M. Wt: 207.204
InChI Key: ZJBCZIZIGPKQFK-UHFFFAOYSA-N
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Description

“4-Cyano-3-fluorophenylboronic acid” is a chemical compound with the empirical formula C7H5BFNO2 . It is typically used in laboratory settings .


Molecular Structure Analysis

The molecular formula of “4-Cyano-3-fluorophenylboronic acid” is C7H5BFNO2 . The average mass is 164.930 Da and the monoisotopic mass is 165.039734 Da .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Cross-Coupling Reactions : A study by Wan et al. (2013) explored the cross-coupling of C–H bonds directed by a U-shaped template, highlighting the utility of similar compounds in facilitating meta-C–H arylation and methylation. This demonstrates the compound's relevance in constructing complex organic molecules through selective bond activation (L. Wan, Navid Dastbaravardeh, Gang Li, & jin-quan yu, 2013).

Photodegradation Studies : Pinna and Pusino (2011) investigated the photodegradation of aryloxyphenoxy propionic herbicides and their metabolites in water, showing the potential environmental impact and degradation pathways of similar fluorophenyl compounds, which is crucial for understanding the environmental behavior of such chemicals (M. V. Pinna & A. Pusino, 2011).

Medicinal Chemistry and Drug Design

Anticancer Drug Synthesis : Parthiban et al. (2011) synthesized and evaluated the cytotoxicity of 2,6-diarylpiperidin-4-one O-methyloximes on HeLa cells. Although the study focuses on a different structural class, it exemplifies how structurally related compounds, including 2-(4-Cyano-3-fluorophenyl)-2-methylpropanoic acid, might be used as frameworks in designing anticancer drugs (P. Parthiban, R. Pallela, Se-Kwon Kim, D. Park, & Y. Jeong, 2011).

Material Science

Liquid Crystals : Gude et al. (2013) developed a new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid, showcasing how derivatives of this compound can be pivotal in synthesizing materials with specific optical properties, such as liquid crystals (Venkatesh Gude, Kalpana Upadhyaya, G. Mohiuddin, & V. S. R. Nandiraju, 2013).

Safety and Hazards

“4-Cyano-3-fluorophenylboronic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-cyano-3-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBCZIZIGPKQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)C#N)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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